N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE
Overview
Description
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE is an organic compound that belongs to the class of triazole derivatives. Triazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE typically involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction is carried out in the presence of a base such as triethylamine (Et3N) and a solvent like xylene . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its triazole moiety.
Medicine: Explored for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE involves its interaction with various molecular targets and pathways. The triazole moiety allows the compound to bind to enzymes and receptors in the biological system, leading to its biological activities . For example, it may inhibit the growth of cancer cells by inducing apoptosis or interfering with cell division .
Comparison with Similar Compounds
Similar Compounds
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal drug with a similar structure.
Trazodone: An antidepressant containing a triazole ring.
Nefazodone: An antidepressant with a triazole moiety.
Trapidil: An antihypertensive agent with a triazole structure.
Uniqueness
N-({6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}METHYL)-N-PHENYLBENZENESULFONAMIDE is unique due to its specific combination of a triazole ring with a phthalazine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
IUPAC Name |
N-[(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methyl]-N-phenylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2S/c1-17-20-14-8-9-15-21(20)23-25-24-22(28(23)26-17)16-27(18-10-4-2-5-11-18)31(29,30)19-12-6-3-7-13-19/h2-15H,16H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSIEPKEMYNURL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)CN(C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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